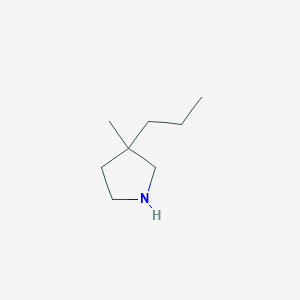
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (1HPTCA) is a novel compound that has been gaining increasing attention in the scientific community due to its potential applications in the field of biochemistry and physiology. 1HPTCA is an organic compound that belongs to the class of triazoles and is formed by the reaction of a hydroxy group and a phenyl group with a carboxylic acid. It is an important intermediate in the synthesis of various heterocyclic compounds, such as triazoles, and has been used as a starting material for the synthesis of other compounds. In recent years, 1HPTCA has been studied for its potential applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is not yet fully understood. However, it is believed that 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid binds to certain enzymes involved in drug metabolism and inhibits their activity. This inhibition of enzyme activity leads to a decrease in the metabolism of certain drugs, which can result in an increase in their efficacy. Additionally, 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can result in an increase in the efficacy of certain drugs. Additionally, 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases. Furthermore, 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been shown to have an inhibitory effect on certain enzymes involved in cancer cell growth and proliferation, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has several advantages and limitations for laboratory experiments. The main advantage of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is its ability to inhibit the activity of certain enzymes involved in drug metabolism, which can result in an increase in the efficacy of certain drugs. Additionally, 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases. However, 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a relatively new compound, and its long-term effects are not yet fully understood. Furthermore, 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is relatively unstable and can decompose in the presence of light or heat.
Future Directions
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has a variety of potential future directions. Further research is needed to better understand its long-term effects. Additionally, further research is needed to better understand its mechanism of action and to determine its potential uses in drug design and development. Furthermore, further research is needed to determine its potential uses in the treatment of various diseases, such as cancer and diabetes. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.
Scientific Research Applications
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been studied for its potential applications in the field of biochemistry and physiology. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as triazoles. It has also been studied for its potential use in drug design and development, as it has been shown to have inhibitory effects on certain enzymes involved in drug metabolism. Additionally, 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes.
properties
IUPAC Name |
3-hydroxy-5-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9(14)8-7(10-11-12(8)15)6-4-2-1-3-5-6/h1-5,15H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHIOPVTMVFPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3163910.png)

![2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B3163940.png)
![4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3163943.png)








